FGFR4 Binding Affinity: 3-Ethynyl-7-Azaindole Scaffold Demonstrates Sub-Micromolar Potency
In a binding assay evaluating the 7-azaindole core, a 3-ethynyl-substituted derivative (CHEMBL5279382) demonstrated an IC50 of 146 nM against recombinant human FGFR4 [1]. This level of potency validates the scaffold's ability to engage the kinase domain. In contrast, representative compounds from the same 7-azaindole series with alternative 3-position substituents, such as a simple methyl or hydrogen, often show negligible inhibition (IC50 > 10,000 nM) under identical assay conditions, highlighting the critical contribution of the ethynyl group for achieving initial binding [1][2].
| Evidence Dimension | Inhibition of FGFR4 kinase activity (IC50) |
|---|---|
| Target Compound Data | 146 nM |
| Comparator Or Baseline | Unsubstituted 7-azaindole or 3-methyl-7-azaindole: IC50 > 10,000 nM |
| Quantified Difference | >68-fold improvement in potency |
| Conditions | In vitro; recombinant His-tagged human FGFR4 (781-1338 residues); caliper mobility shift assay; 1 hr incubation |
Why This Matters
This quantifies the essential role of the 3-ethynyl group for target engagement, providing a clear starting point for SAR campaigns and reducing the need to screen large numbers of inactive base scaffolds.
- [1] BindingDB Entry BDBM50614957 / CHEMBL5279382. Affinity Data for 3-Ethynyl-7-Azaindole Derivative against FGFR4. BindingDB, 2024. View Source
- [2] Wu, D.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv. 2021, 11, 20651–20661. View Source
